molecular formula C11H14N2O2 B6266655 3-cyclopentyl-5-(prop-2-yn-1-yl)imidazolidine-2,4-dione CAS No. 1544567-32-9

3-cyclopentyl-5-(prop-2-yn-1-yl)imidazolidine-2,4-dione

Cat. No. B6266655
CAS RN: 1544567-32-9
M. Wt: 206.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-cyclopentyl-5-(prop-2-yn-1-yl)imidazolidine-2,4-dione” is a chemical compound with the molecular formula C11H14N2O2 . It has a molecular weight of 206.24 . This compound is related to the class of organic compounds known as imidazolidinediones, which are characterized by a structure that contains an imidazolidine moiety bearing two ketone groups .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, new hybrid compounds based on 1,2,3-triazoles and 5,5-diphenylimidazolidine-2,4-dione were successfully synthesized by copper-catalyzed click reaction . The click reaction of 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione with aryl azides or sodium azide and benzyl chloride in water produced new 1,2,3-triazoles linked-5,5-diphenylimidazolidine-2,4-dione .


Molecular Structure Analysis

The InChI code for “3-cyclopentyl-5-(prop-2-yn-1-yl)imidazolidine-2,4-dione” is 1S/C11H14N2O2/c1-2-5-9-10(14)13(11(15)12-9)8-6-3-4-7-8/h1,8-9H,3-7H2,(H,12,15) . This indicates the presence of a cyclopentyl group, a prop-2-yn-1-yl group, and an imidazolidine-2,4-dione moiety in the molecule .


Chemical Reactions Analysis

While specific chemical reactions involving “3-cyclopentyl-5-(prop-2-yn-1-yl)imidazolidine-2,4-dione” are not available, related compounds have been studied. For example, 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione was involved in a click reaction with aryl azides or sodium azide and benzyl chloride in water, producing new 1,2,3-triazoles linked-5,5-diphenylimidazolidine-2,4-dione .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-cyclopentyl-5-(prop-2-yn-1-yl)imidazolidine-2,4-dione involves the reaction of cyclopentanone with propargylamine to form 3-cyclopentylprop-2-yn-1-amine, which is then reacted with maleic anhydride to form the target compound.", "Starting Materials": [ "Cyclopentanone", "Propargylamine", "Maleic anhydride" ], "Reaction": [ "Step 1: Cyclopentanone is reacted with propargylamine in the presence of a base such as potassium carbonate to form 3-cyclopentylprop-2-yn-1-amine.", "Step 2: Maleic anhydride is added to the reaction mixture and the resulting mixture is heated to form the target compound, 3-cyclopentyl-5-(prop-2-yn-1-yl)imidazolidine-2,4-dione." ] }

CAS RN

1544567-32-9

Molecular Formula

C11H14N2O2

Molecular Weight

206.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.